molecular formula C12H11NO4 B13136846 Methyl7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Methyl7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B13136846
M. Wt: 233.22 g/mol
InChI Key: KODOKXSNSPSQQO-UHFFFAOYSA-N
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Description

Methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in the industrial production of quinoline derivatives .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2,3-dione derivatives, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

Methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can help improve cognitive function in neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 7-position and ester functionality at the 3-position differentiate it from other quinoline derivatives, making it a valuable compound for further research and development .

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

methyl 7-methoxy-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C12H11NO4/c1-16-8-4-3-7-5-9(12(15)17-2)11(14)13-10(7)6-8/h3-6H,1-2H3,(H,13,14)

InChI Key

KODOKXSNSPSQQO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)C(=O)OC

Origin of Product

United States

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